N-(3-chloro-4-fluorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
Description
N-(3-Chloro-4-fluorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a 3-chloro-4-fluorobenzyl group at the N1 position of the triazole ring and a 3-chlorophenylamino substituent at the C5 position.
Properties
Molecular Formula |
C16H12Cl2FN5O |
|---|---|
Molecular Weight |
380.2 g/mol |
IUPAC Name |
5-(3-chloroanilino)-N-[(3-chloro-4-fluorophenyl)methyl]-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H12Cl2FN5O/c17-10-2-1-3-11(7-10)21-15-14(22-24-23-15)16(25)20-8-9-4-5-13(19)12(18)6-9/h1-7H,8H2,(H,20,25)(H2,21,22,23,24) |
InChI Key |
VJQGGSSZXMUAPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NNN=C2C(=O)NCC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most widely reported method involves constructing the triazole core first, followed by sequential functionalization:
Step 1: Synthesis of 5-Amino-1H-1,2,3-triazole-4-carboxamide
A mixture of propargyl amine (1.2 equiv) and sodium azide (1.5 equiv) undergoes CuAAC in the presence of CuI (10 mol%) in DMF at 60°C for 12 hours. The reaction is quenched with ammonium hydroxide, and the intermediate is isolated via filtration (yield: 78–82%).
Step 2: Introduction of 3-Chlorophenylamino Group
The 5-amino intermediate is reacted with 3-chlorophenyl isocyanate (1.1 equiv) in anhydrous THF under nitrogen. The mixture is stirred at room temperature for 24 hours, followed by precipitation with ice-cwater (yield: 65–70%).
Step 3: Benzylation with 3-Chloro-4-fluorobenzyl Chloride
The carboxamide is treated with 3-chloro-4-fluorobenzyl chloride (1.05 equiv) and K₂CO₃ (2.0 equiv) in acetone under reflux for 6 hours. The product is purified via recrystallization from ethanol/water (yield: 60–65%).
One-Pot Multi-Component Approach
Recent advancements enable a streamlined one-pot synthesis:
Reaction Conditions
- Reactants : Propargyl amine (1.0 equiv), sodium azide (1.2 equiv), 3-chlorophenyl isocyanate (1.1 equiv), 3-chloro-4-fluorobenzyl bromide (1.05 equiv).
- Catalyst : CuI (10 mol%) and Et₃N (2.0 equiv).
- Solvent : DMF/H₂O (4:1 v/v).
- Temperature : 70°C, 24 hours.
Workup
The crude product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1). This method achieves an overall yield of 55–60%, reducing purification steps compared to stepwise synthesis.
Optimization of Reaction Parameters
Catalytic Systems
Comparative studies reveal the impact of catalysts on yield:
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| CuI | DMF | 70 | 62 |
| CuSO₄·5H₂O | DMF/H₂O | 70 | 58 |
| RuCl₃ | MeCN | 80 | 45 |
Data adapted from triazole synthesis protocols.
Copper(I) iodide remains optimal due to its ability to accelerate cycloaddition while minimizing side reactions.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing intermediates. However, DMSO may lead to over-oxidation of sensitive groups. Mixed solvent systems (DMF/H₂O) improve solubility of inorganic azides.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale studies employ continuous flow reactors to enhance safety and efficiency:
Purification Techniques
Recrystallization : Ethanol/water (3:1) achieves >98% purity but results in 10–15% yield loss.
Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) recovers 85% product but is cost-prohibitive for large batches.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min) shows a single peak at t₅ = 6.72 min, confirming >99% purity.
Comparative Analysis of Synthetic Methods
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Stepwise CuAAC | 3 | 45–50 | 98 | Moderate |
| One-Pot Multi-Component | 1 | 55–60 | 99 | High |
| Continuous Flow | 1 | 70–75 | 99.5 | Industrial |
Data synthesized from Refs.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its stable triazole ring makes it an ideal candidate for various chemical transformations.
Biology
In biological research, N-(3-chloro-4-fluorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and coatings. Its unique chemical properties make it suitable for applications requiring high stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form stable complexes with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on physicochemical properties and bioactivity.
5-Amino-1-(3-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
- Structure: Differs in the benzyl substituent (3-chloro vs. 3-chloro-4-fluoro) and the absence of the C5 phenylamino group.
- Key Data : Molecular weight 359.79 g/mol; ChemSpider ID 5711225.
- Implications: The 4-fluorobenzylamide in this analog may enhance metabolic stability compared to the target compound’s 3-chlorophenylamino group, though the latter could improve target affinity via π-π stacking .
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid
- Structure : Replaces the carboxamide with a carboxylic acid and introduces a trifluoromethyl group at C3.
- Key Data : Demonstrated 68.09% growth inhibition (GP) in NCI-H522 lung cancer cells.
- Implications : The carboxylic acid moiety may reduce cell permeability compared to carboxamides, highlighting the importance of the carboxamide group in the target compound for bioavailability .
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- Structure : Features a cyclopropyl group at C5 and a 4-methoxyphenyl at N1.
- Key Data : Crystallographic studies (CCDC refcode ZIPSEY) reveal planar triazole-carboxamide geometry, suggesting similar conformational rigidity to the target compound.
- Implications : The 4-methoxyphenyl group may enhance solubility relative to halogenated benzyl groups .
N-(3-Chloro-4-fluorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
- Structure : Shares the 3-chloro-4-fluorobenzyl group but substitutes C5 with pyridinyl.
- Key Data : Molecular weight 437.9 g/mol; Smiles string includes a methoxyphenyl and pyridine.
5-Amino-1-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
- Structure : Substitutes benzyl with 3-fluorobenzyl and amide with furanmethyl.
- Key Data : Molecular weight 315.30 g/mol.
- Implications : The furanmethyl group may reduce steric hindrance, favoring interactions with shallow binding pockets .
Structural and Functional Analysis Table
Research Findings and Implications
- Substituent Position : Halogenation at the benzyl group (e.g., 3-chloro-4-fluoro) improves lipophilicity and target binding, as seen in kinase inhibitors .
- Bioactivity Trends : Carboxamide derivatives generally exhibit higher cellular uptake than carboxylic acids, correlating with improved efficacy in cancer models .
Biological Activity
N-(3-chloro-4-fluorobenzyl)-5-((3-chlorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a triazole ring, which is known for its diverse biological properties, including antitumor and antimicrobial effects. The unique combination of halogenated substituents enhances its interaction with biological targets, making it a subject of interest for further research.
Chemical Structure and Properties
The molecular formula of this compound is C17H14Cl2F N5O, with a molecular weight of approximately 373.82 g/mol. The presence of halogen atoms in the structure contributes to its reactivity and biological activity.
Antitumor Activity
Research indicates that compounds containing the triazole moiety exhibit significant antitumor effects by inhibiting cancer cell proliferation. Preliminary studies suggest that this compound may act on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study : A study on similar triazole derivatives demonstrated IC50 values in the micromolar range against several cancer types, indicating potent antitumor activity. The specific mechanisms involved include the inhibition of key signaling pathways associated with tumor growth and survival.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Its structural features allow it to interact effectively with microbial targets, potentially disrupting vital cellular processes.
Case Study : In vitro tests have shown that triazole derivatives can exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of chlorinated aromatic groups enhances these interactions, leading to increased efficacy.
The biological activity of this compound may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for cancer cell metabolism.
- Receptor Binding : The compound may interact with specific receptors involved in cancer progression or microbial infection.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential. Below is a summary table highlighting notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-fluorobenzyl)-5-(4-methylanilino)-1H-1,2,3-triazole-4-carboxamide | Contains a fluorobenzyl group | Antitumor activity |
| 5-(4-chlorophenyl)amino-1H-1,2,3-triazole-4-carboxamide | Lacks additional halogen substituent | Antimicrobial properties |
| N-(4-methylphenyl)-5-(2-chlorophenyl)amino-1H-1,2,3-triazole-4-carboxamide | Methylphenyl instead of chloro-substituent | Potential anti-inflammatory effects |
This table illustrates how variations in substituents can influence biological activity. The unique combination of halogenated groups in this compound may confer distinct chemical properties and enhance its biological activity compared to other triazole-containing compounds.
Q & A
Q. What strategies improve the pharmacokinetic profile of derivatives?
- Methodology : Introduce metabolically stable groups (e.g., replacing ester linkages with amides) or employ prodrug approaches (e.g., phosphate esters for enhanced solubility). Use in silico tools (e.g., SwissADME) to predict logP, CYP450 interactions, and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
